molecular formula C11H8BrF13O3 B15092570 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B15092570
M. Wt: 515.06 g/mol
InChI Key: NBMCUJSQJZMTKT-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by a brominated tetrafluorobutyl chain and a perfluorohexyl group.

Properties

Molecular Formula

C11H8BrF13O3

Molecular Weight

515.06 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H8BrF13O3/c12-10(21,22)7(15,16)2-4-28-5(26)27-3-1-6(13,14)8(17,18)9(19,20)11(23,24)25/h1-4H2

InChI Key

NBMCUJSQJZMTKT-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors to control temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the tetrafluorobutyl chain serves as a potential site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is corroborated by studies on structurally similar brominated fluorocarbons .

Example reaction with hydroxide ion :
C11H8BrF13O3+OHC11H8F13O4+Br\text{C}_{11}\text{H}_8\text{BrF}_{13}\text{O}_3 + \text{OH}^- \rightarrow \text{C}_{11}\text{H}_8\text{F}_{13}\text{O}_4 + \text{Br}^-

Reaction Conditions Products Rate Influencers
Polar aprotic solvent (e.g., DMF), 60–80°CHydroxylated tetrafluorobutyl derivative Steric hindrance from fluorinated groups slows SN2

Hydrolysis of the Carbonate Ester

The carbonate ester linkage (OC(=O)O-\text{O}-\text{C}(=\text{O})-\text{O}-) undergoes hydrolysis under acidic or basic conditions, yielding fluorinated alcohols and CO₂ .

Base-mediated hydrolysis :
C11H8BrF13O3+2NaOHC4H5BrF4O+C7H3F13O+Na2CO3\text{C}_{11}\text{H}_8\text{BrF}_{13}\text{O}_3 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_5\text{BrF}_4\text{O} + \text{C}_7\text{H}_3\text{F}_{13}\text{O} + \text{Na}_2\text{CO}_3

Conditions Byproducts Catalysts
Aqueous NaOH, 25–40°C4-Bromo-3,3,4,4-tetrafluorobutan-1-ol , 1H,1H,2H,2H-perfluorohexanol Phase-transfer catalysts (e.g., TBAB)

Thermal Decomposition

Fluorinated carbonates exhibit thermal stability up to 200°C but decompose at higher temperatures, forming perfluorinated alkenes and carbonyl fluorides .

Thermolysis pathway :
C11H8BrF13O3ΔC7F13CH2CH2+COF2+BrCF2CF2CH2OH\text{C}_{11}\text{H}_8\text{BrF}_{13}\text{O}_3 \xrightarrow{\Delta} \text{C}_7\text{F}_{13}\text{CH}_2\text{CH}_2 + \text{COF}_2 + \text{BrCF}_2\text{CF}_2\text{CH}_2\text{OH}

Temperature Range Major Products Stabilizing Factors
250–300°C (inert atmosphere)Perfluorohexene, carbonyl fluoride Electron-withdrawing fluorine groups reduce radical formation

Reactivity with Grignard Reagents

The electron-deficient brominated chain may participate in coupling reactions with Grignard reagents, though steric hindrance from perfluoroalkyl groups limits yields .

Example with methylmagnesium bromide :
C11H8BrF13O3+CH3MgBrC12H11F13O3+MgBr2\text{C}_{11}\text{H}_8\text{BrF}_{13}\text{O}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{12}\text{H}_{11}\text{F}_{13}\text{O}_3 + \text{MgBr}_2

Solvent Yield Side Reactions
Dry THF, −20°C<30% (due to competing decomposition)Elimination to form fluorinated alkenes

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light, generating bromine radicals that initiate chain reactions .

Radical bromination example :
C11H8BrF13O3hνBr+C11H8F13O3\text{C}_{11}\text{H}_8\text{BrF}_{13}\text{O}_3 \xrightarrow{h\nu} \text{Br}^\cdot + \text{C}_{11}\text{H}_8\text{F}_{13}\text{O}_3^\cdot

Application Outcome Industrial Relevance
Polymer initiationCross-linked fluoropolymer networks Limited due to high cost of fluorinated precursors

Key Challenges in Reactivity Studies

  • Low solubility : The perfluorohexyl group reduces solubility in common organic solvents, necessitating fluorinated solvents (e.g., FC-72) .

  • Steric effects : Bulky fluorinated groups hinder access to reactive sites .

  • Environmental persistence : Perfluoroalkyl chains resist biodegradation, complicating waste management .

Experimental data for this specific compound remains sparse, but analog studies and mechanistic principles provide a framework for predicting its behavior. Further research is needed to quantify kinetic parameters and explore catalytic modifications.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The bromine atom serves as a reactive site for substitution reactions, enabling the formation of diverse derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • Target Compound : Combines a brominated tetrafluorobutyl group (C4F4Br) with a perfluorohexyl chain (C6F13), linked via a carbonate group.
  • Similar Compounds: 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate (): Features a shorter 2,2-difluoroethyl chain instead of the perfluorohexyl group. 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate (): Contains a perfluorohexyl chain paired with a pentafluoropropyl group. 6-Bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (): A brominated perfluoroalkane without the carbonate linkage.
Table 1: Structural Comparison
Compound Fluorinated Chains Bromine Position Functional Group
Target Compound C4F4Br + C6F13 C4 Carbonate
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate () C4F4Br + C2F2 C4 Carbonate
Perfluorohexyl pentafluoropropyl carbonate () C6F13 + C3F5 None Carbonate
6-Bromo-nonafluorohexane () C6F9Br Terminal (C6) Alkane

Physicochemical Properties

  • Molecular Weight :
    • Target Compound: Estimated >400 g/mol (based on analogs in ).
    • 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate: 333.02 g/mol .
    • Perfluorohexyl pentafluoropropyl carbonate: 440 g/mol .
  • Boiling Point :
    • Perfluorohexyl pentafluoropropyl carbonate: 196.0°C at 760 mmHg .
    • Shorter-chain analogs (e.g., perfluorohexyl isocyanate) exhibit lower boiling points (101–103°C at 50 mmHg, ).
  • Density: Perfluorohexyl pentafluoropropyl carbonate: 1.6 g/cm³ , higher than non-fluorinated analogs due to fluorine’s high atomic mass.
Table 2: Physical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound ~400 (estimated) Not reported ~1.6 (estimated)
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate () 333.02 Not reported Not reported
Perfluorohexyl pentafluoropropyl carbonate () 440 196.0 1.6
6-Bromo-nonafluorohexane () 384 (CAS data) Not reported Not reported

Key Differentiators

Bromine vs. Other Halogens: The bromine in the target compound may enhance reactivity in substitution reactions compared to non-halogenated analogs.

Chain Length : The perfluorohexyl group offers superior hydrophobicity and thermal stability over shorter chains (e.g., difluoroethyl in ).

Functional Group Diversity : Carbonates provide distinct reactivity compared to ureas or amides (), enabling tailored applications in polymer chemistry or drug delivery.

Q & A

Q. Example Reaction Table

StepReagent/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, THF, 60°C6592%
2Column Chromatography5898%

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identify chemical shifts for CF₂ (δ -110 to -125 ppm) and CF₃ groups (δ -80 to -85 ppm). Fluorine environments near bromine may show deshielding .
    • ¹H/¹³C NMR : Assign peaks for the tetrafluorobutyl chain (e.g., CH₂Br at δ 3.5–4.0 ppm) and perfluorohexyl carbonate backbone .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with <2 ppm mass error .

Advanced: How does the electron-withdrawing nature of fluorine and bromine influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine Reactivity : The C-Br bond in the tetrafluorobutyl group is highly polarized, favoring Suzuki-Miyaura coupling with aryl boronic acids. Fluorine’s electron-withdrawing effect stabilizes transition states but reduces nucleophilicity .
  • Theoretical Framework : Density Functional Theory (DFT) calculations can model charge distribution. For example, Mulliken charges on Br may increase by 0.2–0.3 e⁻ due to adjacent fluorines .

Advanced: What experimental strategies resolve contradictions between computational predictions and observed reaction yields?

Methodological Answer:

  • Controlled Replicates : Perform reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference, which may explain discrepancies between DFT-predicted and actual yields .
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation. For example, unexpected stability of fluorinated intermediates could lower yields .

Q. Example Data Contradiction

ParameterComputational PredictionExperimental ObservationResolution Strategy
Activation Energy (kcal/mol)22.528.3Solvent polarity adjustment (switch from THF to DMF)

Advanced: How can this compound be applied in materials science, such as fluoropolymer synthesis?

Methodological Answer:

  • Surface Modification : The perfluorohexyl group enhances hydrophobicity. Use atom-transfer radical polymerization (ATRP) to graft the compound onto polymer backbones for anti-fouling coatings .
  • Membrane Technology : Incorporate into fuel cell membranes to study ion conductivity. Compare with non-fluorinated analogs using impedance spectroscopy .

Advanced: What computational tools model the compound’s thermodynamic stability under high-temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict decomposition pathways at 200–300°C. Focus on C-Br bond cleavage and fluorine loss .
  • Thermogravimetric Analysis (TGA) : Validate simulations with experimental weight loss profiles (e.g., 5% mass loss at 180°C) .

Theoretical Framework: How does the compound’s structure align with fluorinated surfactant design principles?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : The perfluorohexyl chain lowers CMC compared to shorter chains (e.g., C₆F₁₃ vs. C₄F₉). Measure via surface tension titration .
  • Hydrophobic-Lipophilic Balance (HLB) : Calculate HLB values (e.g., Griffin method) to predict emulsification efficiency .

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